cis-Tadalafil-d3 chemical structure and properties
cis-Tadalafil-d3 chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of cis-Tadalafil-d3, intended for researchers, scientists, and professionals in drug development. This document details its physicochemical characteristics, mechanism of action, and relevant experimental protocols, incorporating diagrams for key processes.
Introduction
cis-Tadalafil-d3 is a deuterated isotopologue of cis-Tadalafil. Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). The most active and commercially available enantiomer of Tadalafil is the (6R,12aR) isomer. The "cis" prefix in cis-Tadalafil denotes the (6R,12aS) diastereomer. The "-d3" suffix indicates that three hydrogen atoms on the N-methyl group have been replaced with deuterium.
Due to its isotopic labeling, cis-Tadalafil-d3 serves as an excellent internal standard for the quantification of Tadalafil and its related compounds in biological matrices using mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1]. The deuterium labeling provides a distinct mass difference without significantly altering the chemical properties, making it ideal for pharmacokinetic and metabolic studies.
Chemical Structure and Physicochemical Properties
The chemical structure of cis-Tadalafil-d3 is characterized by a hexahydropyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione core. The deuterium atoms are located on the methyl group attached to the nitrogen atom in the pyrazinone ring.
Chemical Name: (6R,12aS)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-(methyl-d3)pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione[2].
The key physicochemical properties of cis-Tadalafil-d3 and its non-deuterated counterpart are summarized in the table below.
| Property | cis-Tadalafil-d3 | cis-Tadalafil | Tadalafil (trans-isomer) |
| Molecular Formula | C₂₂H₁₆D₃N₃O₄[2] | C₂₂H₁₉N₃O₄[3] | C₂₂H₁₉N₃O₄[4] |
| Molecular Weight | 392.42 g/mol [2] | 389.40 g/mol [3] | 389.41 g/mol [4] |
| CAS Number | Not Available (Unlabeled: 171596-27-3)[3] | 171596-27-3[3] | 171596-29-5[4] |
| Appearance | White to Off-White Crystalline Powder[4] | - | White to Off-White Crystalline Powder[4] |
| Melting Point | - | - | 298-300 °C[4] |
| Solubility | Soluble in DMSO and Methanol[5] | - | - |
| InChI Key | WOXKDUGGOYFFRN-HRAATJIYSA-N (for cis-Tadalafil) | WOXKDUGGOYFFRN-HRAATJIYSA-N | WOXKDUGGOYFFRN-WFMNTJQSSA-N (for Tadalafil-d3)[5] |
Mechanism of Action: PDE5 Inhibition
The pharmacological effect of Tadalafil and its isomers is mediated through the inhibition of phosphodiesterase type 5 (PDE5)[6][7]. PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, which regulates smooth muscle relaxation in various tissues, including the corpus cavernosum of the penis and the pulmonary vasculature[7][8][9].
The signaling cascade begins with the release of nitric oxide (NO) in response to sexual stimulation or other physiological signals[10]. NO activates the enzyme guanylate cyclase, which catalyzes the conversion of guanosine triphosphate (GTP) to cGMP[9]. Elevated levels of cGMP activate protein kinase G (PKG), leading to a decrease in intracellular calcium levels and subsequent relaxation of smooth muscle cells[6]. This vasodilation increases blood flow, resulting in penile erection or reduced pulmonary arterial pressure[7][8].
Tadalafil competitively inhibits PDE5, preventing the breakdown of cGMP to inactive GMP[6][10]. This action enhances and prolongs the signaling effect of cGMP, thereby promoting smooth muscle relaxation[9].
Experimental Protocols
The synthesis of cis-Tadalafil-d3 can be adapted from established methods for Tadalafil synthesis, such as the Pictet-Spengler reaction followed by cyclization[11][12]. The key modification is the introduction of the deuterium label, typically by using a deuterated reagent. A plausible synthetic workflow is outlined below.
Methodology:
-
Pictet-Spengler Reaction: D-Tryptophan methyl ester is reacted with piperonal (1,3-benzodioxole-5-carbaldehyde) under acidic conditions to form the tetrahydro-β-carboline intermediate. This reaction sets the stereochemistry at two of the chiral centers.
-
Amidation: The resulting intermediate is then reacted with chloroacetyl chloride to form a chloroacetamide derivative.
-
Cyclization with Deuterated Amine: The crucial step for isotope labeling involves the cyclization of the chloroacetamide with methylamine-d3 (CD₃NH₂). This intramolecular nucleophilic substitution forms the diketopiperazine ring and incorporates the trideuterated methyl group, yielding cis-Tadalafil-d3.
-
Purification: The final product is purified using chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), to isolate the desired cis-diastereomer from any trans-isomer or other impurities.
cis-Tadalafil-d3 is primarily used as an internal standard for the accurate quantification of Tadalafil in biological samples. The following protocol is a representative method for this application[1].
Methodology:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample, add 25 µL of cis-Tadalafil-d3 internal standard solution (e.g., at 100 ng/mL).
-
Vortex the sample briefly.
-
Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
Chromatographic Conditions:
-
LC System: Agilent 1200 series or equivalent.
-
Column: Zorbax-SB C18, 75 × 4.6 mm, 3.5 µm[1].
-
Mobile Phase: Isocratic mixture of acetonitrile and 2.0 mM ammonium acetate with 0.1% formic acid (e.g., 45:55 v/v).
-
Flow Rate: 0.7 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
MS System: API 4000 triple quadrupole mass spectrometer or equivalent.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Tadalafil: m/z 390.4 → 268.3.
-
cis-Tadalafil-d3 (IS): m/z 393.4 → 271.3 (Note: exact transition may vary slightly).
-
-
Parameters: Optimize source parameters (e.g., ion spray voltage, temperature, gas flows) and compound parameters (e.g., declustering potential, collision energy) for maximum signal intensity.
-
-
Data Analysis:
-
Quantify Tadalafil by calculating the peak area ratio of the analyte to the internal standard (cis-Tadalafil-d3).
-
Generate a calibration curve using standards of known Tadalafil concentrations and determine the concentration in unknown samples by interpolation.
-
Conclusion
cis-Tadalafil-d3 is a vital tool for pharmaceutical research and development. As a stable, isotopically labeled internal standard, it enables the precise and accurate quantification of Tadalafil in complex biological matrices. Understanding its chemical properties, the pharmacological mechanism of PDE5 inhibition, and the application of detailed analytical protocols is essential for its effective use in preclinical and clinical studies, ensuring reliable data for pharmacokinetic, bioavailability, and bioequivalence assessments.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. cis-Tadalafil synthesis - chemicalbook [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Tadalafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Tadalafil - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Tadalafil? [synapse.patsnap.com]
- 10. Tadalafil in the treatment of erectile dysfunction; an overview of the clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
